Rhamnocitrin 3-glucoside
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Overview
Description
Rhamnocitrin 3-glucoside, also known as Rhamnocitrin-3-O-β-D-glucopyranoside, is a natural flavonoid glycoside. It is isolated from various plant species, including Astragalus membranaceus var. mongholicus . This compound is known for its diverse biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhamnocitrin 3-glucoside can be synthesized through the glycosylation of rhamnocitrin with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as Astragalus membranaceus. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Rhamnocitrin 3-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Rhamnocitrin 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural health products and supplements.
Mechanism of Action
Rhamnocitrin 3-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates trace metals, reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Kaempferol 3-glucoside
- Quercetin 3-glucoside
- Rhamnetin 3-glucoside
Uniqueness
Rhamnocitrin 3-glucoside is unique due to its specific glycosylation pattern and the presence of a methoxy group, which contributes to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H22O11 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-11-6-12(25)15-13(7-11)31-20(9-2-4-10(24)5-3-9)21(17(15)27)33-22-19(29)18(28)16(26)14(8-23)32-22/h2-7,14,16,18-19,22-26,28-29H,8H2,1H3/t14-,16-,18+,19-,22+/m1/s1 |
InChI Key |
ULVBHEFDGPIWAT-LFXZADKFSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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